molecular formula C12H22N2O B2585234 n-(2,2,6,6-Tetramethylpiperidin-4-yl)acrylamide CAS No. 31582-37-3

n-(2,2,6,6-Tetramethylpiperidin-4-yl)acrylamide

Cat. No.: B2585234
CAS No.: 31582-37-3
M. Wt: 210.321
InChI Key: REKHXRWEQQXQLZ-UHFFFAOYSA-N
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Description

n-(2,2,6,6-Tetramethylpiperidin-4-yl)acrylamide (CAS 31582-37-3) is a chemical building block of significant value in polymer and materials science research. This compound features a reactive acrylamide group attached to a sterically hindered 2,2,6,6-tetramethylpiperidine scaffold, a structure synonymous with stability and radical-trapping capabilities . Its primary research application lies in the synthesis and stabilization of synthetic polymers. The compound can be incorporated into polymer backbones as a cross-linking agent or as a precursor for hindered amine light stabilizers (HALS), which protect materials from photo- and thermal-oxidative degradation . Researchers utilize this acrylamide derivative to create electroactive polymers and other advanced materials where the incorporated hindered amine moiety can function as a stable nitroxide radical precursor, such as TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl . The crystalline structure of related molecules shows how the acrylamide units facilitate the formation of intermolecular hydrogen bonds, such as strong N—H···O bonds, which can influence the solid-state properties and self-assembly of the resulting materials . When handling, note that the compound is air-sensitive and should be stored under an inert atmosphere at room temperature . This product is intended for laboratory research purposes only.

Properties

IUPAC Name

N-(2,2,6,6-tetramethylpiperidin-4-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O/c1-6-10(15)13-9-7-11(2,3)14-12(4,5)8-9/h6,9,14H,1,7-8H2,2-5H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REKHXRWEQQXQLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)C=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2,2,6,6-Tetramethylpiperidin-4-yl)acrylamide can be synthesized through several methods. One common approach involves the reaction of 2,2,6,6-tetramethylpiperidine with acryloyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize impurities. Advanced purification techniques, such as distillation and high-performance liquid chromatography (HPLC), are employed to ensure the final product meets stringent quality standards .

Scientific Research Applications

Chemical and Polymer Synthesis

Polymerization Inhibitor
One of the notable applications of n-(2,2,6,6-Tetramethylpiperidin-4-yl)acrylamide is as a polymerization inhibitor. It effectively prevents the premature polymerization of ethylenically unsaturated monomers such as acrylic and methacrylic acids during synthesis and storage. This is crucial in industrial processes where radical polymerization can lead to significant losses in yield and efficiency .

Table 1: Comparison of Polymerization Inhibitors

CompoundEffectiveness as InhibitorSolubility
This compoundHighWater-soluble
1-Oxyl-2,2,6,6-tetramethyl-4-hydroxypiperidineModerateWater-soluble
HydroquinoneLowOrganic solvents only

Biomedical Applications

Drug Delivery Systems
Due to its biocompatibility and stability, this compound is investigated for use in drug delivery systems. Its ability to form hydrogels allows for controlled release of therapeutic agents, enhancing their efficacy while minimizing side effects. Research has shown that polymers derived from this compound can encapsulate drugs effectively.

Case Study: Hydrogel Development
A study demonstrated that hydrogels synthesized from this compound exhibited favorable properties for drug delivery applications. The hydrogels showed controlled swelling behavior and sustained release profiles for anti-cancer drugs over extended periods .

Material Science

High-Performance Coatings
In the industrial sector, this compound is used in the formulation of high-performance coatings and adhesives. Its incorporation into polymer matrices enhances thermal stability and resistance to degradation under various environmental conditions .

Table 2: Properties of Coatings with this compound

PropertyControl SampleSample with this compound
Thermal Stability (°C)200250
Degradation Rate (%)155
Adhesion Strength (MPa)510

Spin Labeling and EPR Studies

The compound also serves as a spin label in electron paramagnetic resonance (EPR) studies. Its stable nitroxide structure allows it to be used as a paramagnetic probe for studying molecular dynamics in biological systems. This application has been pivotal in understanding protein folding and interactions .

Mechanism of Action

The mechanism by which N-(2,2,6,6-Tetramethylpiperidin-4-yl)acrylamide exerts its effects is primarily through its ability to form stable polymers and interact with various molecular targets. The acrylamide group allows for polymerization, creating long chains that enhance the material’s properties. The piperidine ring provides steric hindrance, increasing the stability and resistance to degradation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Piperidine Family

The 2,2,6,6-tetramethylpiperidine (TMP) scaffold is widely modified to tune steric hindrance, solubility, and reactivity. Below is a comparison with key analogs:

Compound Key Structural Differences Key Properties/Applications References
N-(2,2,6,6-Tetramethylpiperidin-4-yl)butanamide Replaces acrylamide with butanamide Lower reactivity in polymerization; used in lubricant stabilization .
2,2,6,6-Tetramethyl-4-piperidone (TMPD) Replaces acrylamide with ketone LD₅₀ = 935.4 mg/kg (mice); neurotoxic alkaloid isolated from plants .
4-Methacrylamido-1,2,2,6,6-pentamethylpiperidine Methacrylamide substituent; additional methyl group Enhanced thermal stability in polymer coatings .
TEMPO-IL (Ionic Liquid Derivative) Nitroxide radical-functionalized piperidine Catalyzes aerobic oxidation of alcohols to aldehydes/ketones with >99% conversion .

Functional Analogs in Polymer Chemistry

A. Nitroxide-Mediated Polymerization (NMP) Agents
  • TEMPO (2,2,6,6-Tetramethylpiperidin-1-oxyl): Lacks acrylamide functionality but acts as a radical stabilizer. Limited monomer scope (styrenes, acrylates) compared to newer alkoxyamines .
  • α-Hydrido Alkoxyamines: Broader monomer compatibility (acrylonitrile, acrylamide) and lower polydispersity (1.05–1.15) .
B. Stimuli-Responsive Nanogels
  • NIPAM-TMPMA Copolymers :
    • Combine N-isopropylacrylamide (NIPAM) with TMP derivatives for CO₂ capture.
    • Exhibit reversible volume phase transitions (40% shrinkage) and pH shifts (10.25 → 7.65) .

Comparative Analysis of Key Properties

Thermal and Chemical Stability

  • N-(2,2,6,6-Tetramethylpiperidin-4-yl)acrylamide : Stable up to 113°C (melting point); degradation occurs via radical pathways above 200°C .
  • TEMPO Derivatives : Degrade at lower temperatures (~150°C) due to nitroxide radical instability .

Reactivity in Polymerization

  • Acrylamide Derivatives : Enable controlled radical polymerization with low initiator concentrations (0.1–1 mol%) .
  • Butanamide Derivatives : Less reactive due to reduced electron-withdrawing effects .

Biological Activity

N-(2,2,6,6-tetramethylpiperidin-4-yl)acrylamide (CAS: 31582-37-3) is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, properties, and biological effects based on various studies and patents.

  • Chemical Formula: C12H22N2O
  • Molecular Weight: 210.32 g/mol
  • IUPAC Name: this compound
  • Purity: Typically >97% in commercial preparations .

Synthesis

The synthesis of this compound involves the reaction of 2,2,6,6-tetramethylpiperidine with acrylamide derivatives. The compound can be purified through methods such as column chromatography and recrystallization .

Antioxidant Properties

Research indicates that derivatives of tetramethylpiperidine exhibit significant antioxidant activity. Specifically, compounds containing the nitroxide moiety are known to scavenge free radicals effectively. This property is crucial for potential applications in preventing oxidative stress-related diseases .

Polymerization Inhibition

This compound has been studied for its role as a polymerization inhibitor. It is particularly effective in preventing the premature polymerization of acrylic and methacrylic monomers. This characteristic is beneficial in various industrial applications where controlled polymerization is required .

Cytotoxicity and Drug Delivery

In studies involving drug delivery systems, compounds similar to this compound have shown low cytotoxicity while facilitating the encapsulation and release of therapeutic agents. For instance, miktoarm star polymers incorporating this compound have been utilized to deliver chemotherapeutic drugs effectively without significant toxicity to healthy cells .

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of various piperidine derivatives using DPPH radical scavenging assays. This compound demonstrated a notable reduction in DPPH radical concentration compared to control samples. This suggests its potential application in formulations aimed at reducing oxidative damage.

CompoundDPPH Scavenging Activity (%)
Control10%
This compound65%

Case Study 2: Polymerization Inhibition

In a patent application detailing the use of tetramethylpiperidine derivatives as polymerization inhibitors, it was shown that these compounds effectively extended the shelf life of acrylic monomers by preventing unwanted polymerization reactions under various conditions (temperature and presence of oxygen) .

Q & A

Q. What are the common synthetic routes for preparing N-(2,2,6,6-tetramethylpiperidin-4-yl)acrylamide, and how can purity be ensured?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting 4-amino-2,2,6,6-tetramethylpiperidine with acryloyl chloride in the presence of a base like triethylamine (TEA) under inert conditions yields the acrylamide derivative. Purity is confirmed using HPLC, NMR (e.g., monitoring δ 6.59–7.42 ppm for acrylamide protons), and elemental analysis . Recrystallization from ethanol or DMF is often employed to remove unreacted precursors .

Q. How can the crystal structure of this compound be resolved, and what key structural features are observed?

Single-crystal X-ray diffraction (SC-XRD) at low temperatures (e.g., 91 K) reveals a distorted chair conformation of the tetramethylpiperidine (TMP) ring. Key features include N–H⋯O hydrogen bonds (donor-acceptor distance ~3.01 Å) and disorder in the TMP moiety, refined using SHELXL with occupancy ratios (e.g., 0.61:0.39) . Bond lengths (e.g., C1–O1 = 1.23 Å) and angles (e.g., C–N–C = 116.9°) are consistent with resonance stabilization .

Q. What analytical techniques are critical for characterizing this compound’s structure and stability?

  • NMR : 1H/13C NMR identifies acrylamide protons (δ ~6.5–7.4 ppm) and TMP methyl groups (δ ~1.0–1.4 ppm) .
  • XRD : Resolves crystallographic disorder and hydrogen-bonding motifs (e.g., R factor = 0.030) .
  • TGA/DSC : Evaluates thermal stability; decomposition typically occurs above 200°C .

Q. How does steric hindrance from the TMP group influence polymerization behavior?

The bulky TMP substituent restricts chain mobility during radical polymerization, leading to lower molecular weight polymers. Copolymerization with N-isopropylacrylamide (NIPAM) requires optimized initiators (e.g., APS) and crosslinkers (e.g., MBA) to achieve stimuli-responsive hydrogels .

Q. What safety protocols are recommended for handling this compound?

Use PPE (gloves, goggles) and work under fume hoods to avoid inhalation/contact. Avoid dust formation; store in sealed containers at 4°C. Spills should be neutralized with ethanol and disposed via certified waste facilities .

Advanced Research Questions

Q. How can structural disorder in the TMP moiety be resolved computationally?

Density Functional Theory (DFT) optimizations (e.g., B3LYP/6-31G*) predict energy differences between disordered conformers. Refinement software like OLEX2 integrates restraints (e.g., riding H atoms) and occupancy factors to model electron density maps .

Q. What strategies improve electrochemical performance in organic electrodes using TMP-acrylamide polymers?

Hybridizing with carbon nanotubes enhances conductivity (e.g., PTAm polymer achieves 161 mAh cm⁻³ volumetric capacity). Optimizing π-π stacking and redox-active sites (e.g., via copolymerization with thiophene derivatives) improves charge retention .

Q. How do hydrogen-bonding networks affect supramolecular assembly in crystalline phases?

SC-XRD reveals layered structures organized via N–H⋯O bonds (3.01 Å) and T-shaped π-stacking (dihedral angles ~70°). Molecular dynamics simulations show these interactions stabilize the lattice, preventing π-π stacking due to steric clashes .

Q. What role does the TMP group play in CO₂ capture/release mechanisms in stimuli-responsive nanogels?

The hindered amine in TMP reversibly binds CO₂ via carbamate formation. Temperature-induced volume phase transitions (VPTT ~85°C) shift pH (10.25 → 7.65), releasing 35 mL CO₂/g polymer. Kinetics are monitored via in situ FTIR .

Q. How can substituents on the acrylamide moiety tune biological activity or material properties?

Introducing electron-withdrawing groups (e.g., –CF₃) enhances photostability in fluorescent probes (e.g., bis-TMP naphthalimide, quantum yield Φ = 0.85). Structure-activity relationships (SAR) are modeled using Hammett constants and DFT .

Methodological Notes

  • Synthetic Optimization : Use Schlenk techniques for moisture-sensitive reactions .
  • Crystallography : Employ Rigaku XtaLAB systems with CrysAlis PRO for data collection. Refinement with SHELXL2016/6 ensures accurate disorder modeling .
  • Electrochemical Testing : Cyclic voltammetry (0.1–1.5 V vs. Ag/AgCl) in aqueous electrolytes assesses redox stability .

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